4-(4-Methoxy-1H-pyrazol-1-yl)piperidine
CAS No.: 1878686-62-4
Cat. No.: VC2749319
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1878686-62-4 |
|---|---|
| Molecular Formula | C9H15N3O |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 4-(4-methoxypyrazol-1-yl)piperidine |
| Standard InChI | InChI=1S/C9H15N3O/c1-13-9-6-11-12(7-9)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 |
| Standard InChI Key | DUSWNZACTMRDGP-UHFFFAOYSA-N |
| SMILES | COC1=CN(N=C1)C2CCNCC2 |
| Canonical SMILES | COC1=CN(N=C1)C2CCNCC2 |
Introduction
Chemical Properties and Structure
The chemical properties of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine provide fundamental insights into its behavior in various chemical and biological systems. Table 1 summarizes the key chemical properties of this compound.
| Property | Value |
|---|---|
| CAS No. | 1878686-62-4 |
| IUPAC Name | 4-(4-methoxypyrazol-1-yl)piperidine |
| Molecular Formula | C₉H₁₅N₃O |
| Molecular Weight | 181.23 g/mol |
| Structure Type | Nitrogen heterocycle |
Table 1: Chemical Properties of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine.
Structurally, the compound consists of a piperidine ring with a methoxy-pyrazole group attached at the 4-position. The piperidine component provides a basic nitrogen that can participate in hydrogen bonding as an acceptor, while the pyrazole ring contributes to the compound's aromatic character. The methoxy group (-OCH₃) attached to the pyrazole at the 4-position introduces electron-donating properties that modify the electronic distribution within the molecule.
This specific structural arrangement influences the compound's solubility, lipophilicity, and potential interactions with biological targets, making it suitable for exploration in various research contexts, particularly in medicinal chemistry.
Synthesis Methods
The synthesis of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine typically involves strategic chemical transformations to create the connection between the piperidine and methoxy-pyrazole moieties. Several synthetic routes have been developed, with nucleophilic substitution being among the most common approaches.
Nucleophilic Substitution Approach
One common method for synthesizing 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine involves the nucleophilic substitution reaction between halogenated piperidine derivatives and methoxy-pyrazole intermediates. This reaction typically proceeds under basic conditions to facilitate the substitution process.
The reaction frequently employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which enhance the nucleophilicity of the pyrazole nitrogen. Elevated temperatures, typically in the range of 80-120°C, are often necessary to overcome activation energy barriers and achieve satisfactory reaction rates.
The general synthetic scheme can be represented as:
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Preparation of appropriately substituted piperidine precursors
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Synthesis or acquisition of 4-methoxy-pyrazole intermediates
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Coupling reaction under basic conditions in polar aprotic solvents
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Purification of the final product through techniques such as column chromatography or recrystallization
Alternative Synthetic Routes
While nucleophilic substitution represents a common approach, alternative synthetic pathways may be employed depending on specific requirements and available starting materials. These alternatives might include:
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Palladium-catalyzed cross-coupling reactions
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Cycloaddition reactions followed by functional group transformations
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Ring-formation strategies where the heterocyclic components are constructed sequentially
Each synthetic route offers different advantages in terms of yield, purity, scalability, and the ability to introduce structural variations, allowing researchers to select the most appropriate method based on their specific needs.
Industrial Production Methods
The industrial production of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine employs advanced techniques to enhance efficiency, consistency, and scalability. These methods represent significant improvements over traditional laboratory-scale synthesis approaches.
Continuous Flow Synthesis
Continuous flow synthesis has emerged as a preferred method for the industrial production of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine. This approach offers several advantages over batch processes, including:
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Precise control over reaction parameters
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Enhanced heat and mass transfer
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Improved safety profiles for exothermic reactions
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Consistent product quality
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Reduced waste generation
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Increased production efficiency
In continuous flow systems, reactants are continuously pumped through reaction channels or tubes, allowing for precise control of residence time, temperature, and mixing conditions. This results in more uniform reaction conditions compared to batch processes, leading to higher consistency in product quality.
Catalytic Process Optimization
The industrial production of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine often incorporates catalytic processes to improve reaction efficiency and reduce environmental impact. Catalysts can significantly enhance reaction rates, enable milder reaction conditions, and improve selectivity, reducing the formation of unwanted by-products.
Common catalytic approaches might include:
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Heterogeneous catalysts for solid-phase reactions
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Transition metal catalysts for coupling reactions
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Enzyme-inspired catalysts for stereoselective transformations
Related Compounds and Derivatives
The basic scaffold of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine has inspired the development of structurally related compounds and derivatives with potentially different properties and applications.
4-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine Hydrochloride
One notable related compound is 4-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine hydrochloride, which represents a structural modification where a 4-methoxyphenyl group is attached to the pyrazole ring instead of simply a methoxy group. Additionally, this compound exists as a hydrochloride salt, which can affect its solubility and bioavailability characteristics .
Table 2 compares the properties of this related compound with 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine:
| Property | 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine | 4-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine Hydrochloride |
|---|---|---|
| CAS Number | 1878686-62-4 | 1956379-84-2 |
| Molecular Formula | C₉H₁₅N₃O | C₁₅H₂₀ClN₃O |
| Molecular Weight | 181.23 g/mol | 293.79 g/mol |
| Key Structural Feature | Methoxy group on pyrazole | 4-Methoxyphenyl group on pyrazole |
Table 2: Comparison of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine and a Structurally Related Derivative .
Future Research Directions
The continued investigation of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine and its derivatives presents several promising research directions:
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Structure-activity relationship studies to identify optimal substitution patterns for specific biological targets
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Development of improved synthetic routes with higher yields and fewer environmental impacts
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Exploration of potential therapeutic applications through targeted biological screening
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Investigation of the compound's potential as a building block for more complex molecular architectures
As research in heterocyclic chemistry continues to advance, compounds like 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine are likely to remain important subjects of investigation, potentially contributing to new discoveries in medicinal chemistry and materials science.
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